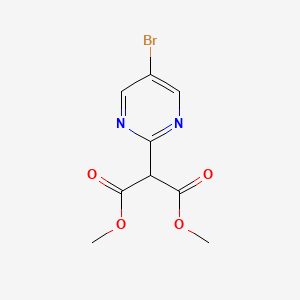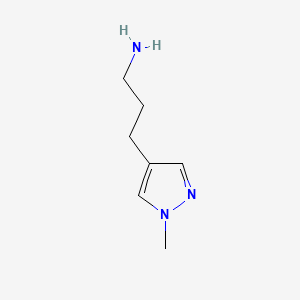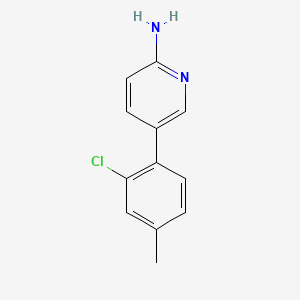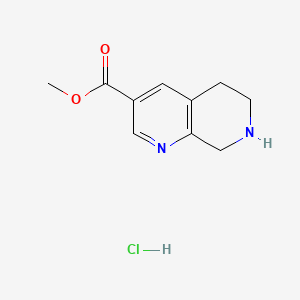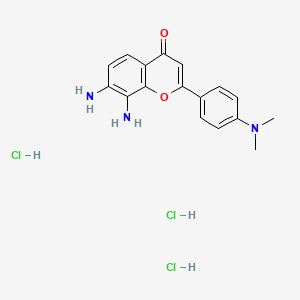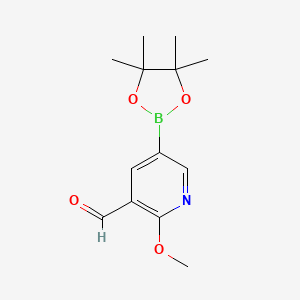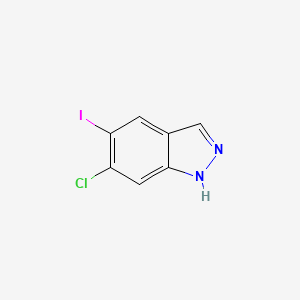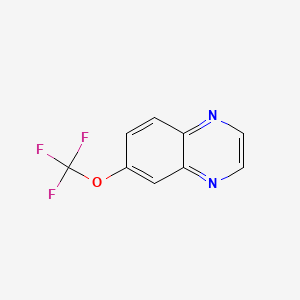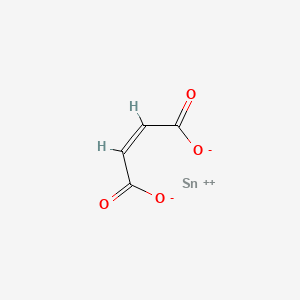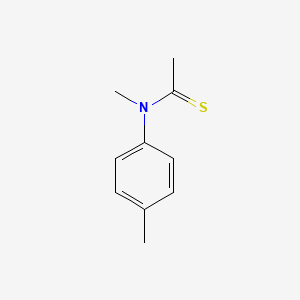![molecular formula C7H16INO2 B578893 ACETYLCHOLINE IODIDE, [ACETYL-1-14C] CAS No. 16238-80-5](/img/new.no-structure.jpg)
ACETYLCHOLINE IODIDE, [ACETYL-1-14C]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetylcholine iodide, [acetyl-1-14C] is a radiolabeled compound used extensively in biochemical and pharmacological research. It is a derivative of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system by transmitting signals across synapses. The radiolabeling with carbon-14 allows for the tracking and quantification of acetylcholine in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of acetylcholine iodide, [acetyl-1-14C] involves the radiolabeling of acetylcholine with carbon-14. The process typically starts with the synthesis of [acetyl-1-14C] acetic acid, which is then reacted with choline to form the radiolabeled acetylcholine. The final step involves the iodination of acetylcholine to produce acetylcholine iodide, [acetyl-1-14C].
Industrial Production Methods: Industrial production of acetylcholine iodide, [acetyl-1-14C] follows similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and specific activity of the radiolabeled compound. The use of specialized equipment and facilities is essential to handle the radioactive materials safely.
化学反应分析
Types of Reactions: Acetylcholine iodide, [acetyl-1-14C] undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Acetylcholine iodide can be hydrolyzed by acetylcholinesterase to produce choline and acetic acid.
Oxidation: It can undergo oxidation reactions in the presence of oxidizing agents.
Substitution: The iodide ion can be substituted by other nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Choline and acetic acid.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: Products depend on the nucleophile involved in the reaction.
科学研究应用
Acetylcholine iodide, [acetyl-1-14C] is widely used in scientific research due to its radiolabeling, which allows for precise tracking and quantification in biological systems. Some key applications include:
Neurotransmitter Studies: Used to study the role of acetylcholine in neurotransmission and synaptic function.
Pharmacological Research: Helps in understanding the mechanism of action of drugs that target cholinergic systems.
Metabolic Pathway Analysis: Used to trace the metabolic pathways of acetylcholine in various tissues.
Diagnostic Imaging: Employed in imaging techniques to visualize acetylcholine distribution in the brain and other organs.
作用机制
Acetylcholine iodide, [acetyl-1-14C] exerts its effects by mimicking the action of acetylcholine, a neurotransmitter. It binds to acetylcholine receptors, including nicotinic and muscarinic receptors, on the surface of neurons and other cells. This binding triggers a cascade of intracellular events that lead to the transmission of nerve impulses, muscle contraction, and various other physiological responses. The radiolabeling with carbon-14 allows researchers to track the compound’s distribution and interaction with its molecular targets.
相似化合物的比较
Acetylcholine chloride: Another salt form of acetylcholine used in research.
Carbachol: A synthetic analog of acetylcholine that is resistant to hydrolysis by acetylcholinesterase.
Bethanechol: A cholinergic agonist similar to acetylcholine but with a longer duration of action.
Uniqueness: Acetylcholine iodide, [acetyl-1-14C] is unique due to its radiolabeling, which allows for precise tracking and quantification in biological systems. This feature makes it particularly valuable in research applications where understanding the distribution and metabolism of acetylcholine is crucial.
属性
CAS 编号 |
16238-80-5 |
|---|---|
分子式 |
C7H16INO2 |
分子量 |
275.107 |
IUPAC 名称 |
2-acetyloxyethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C7H16NO2.HI/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i7+2; |
InChI 键 |
SMBBQHHYSLHDHF-ZMCFIIMUSA-M |
SMILES |
CC(=O)OCC[N+](C)(C)C.[I-] |
同义词 |
ACETYLCHOLINE IODIDE, [ACETYL-1-14C] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


